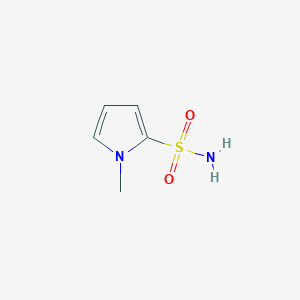

1-methyl-1H-pyrrole-2-sulfonamide

Description

Overview of Pyrrole (B145914) and Sulfonamide Scaffolds in Medicinal and Organic Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry and a prevalent feature in a vast array of biologically active molecules. numberanalytics.comfiveable.me Its aromaticity, stemming from the delocalization of six π-electrons over the five-membered ring, imparts a unique reactivity and planarity to the structure. libretexts.org The nitrogen atom's lone pair of electrons participates in the aromatic system, making the pyrrole ring electron-rich and reactive towards electrophiles. numberanalytics.com This fundamental heterocycle is a key structural component in many natural products essential for life, such as heme in hemoglobin and chlorophyll, which are vital for oxygen transport and photosynthesis, respectively. fiveable.measiaresearchnews.com In medicinal chemistry, the pyrrole scaffold is found in numerous pharmaceuticals, including anti-inflammatory drugs, and serves as a versatile building block for the synthesis of new therapeutic agents. fiveable.mealliedacademies.orgscispace.com The diverse biological activities associated with pyrrole derivatives include antibacterial, antifungal, antiviral, and anticancer properties. scispace.comtandfonline.commdpi.combohrium.com

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine, is another critical pharmacophore in drug discovery and a valuable tool in organic synthesis. wikipedia.orgfrontiersrj.com Sulfonamides are known for their rigid structure, which often leads to crystalline derivatives, a useful property for the identification and purification of amines. wikipedia.org Since the discovery of the first sulfonamide drug, Prontosil, this functional group has been a mainstay in medicinal chemistry, leading to the development of a wide range of antibacterial agents (sulfa drugs). acs.org The antibacterial action of many sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. frontiersrj.com Beyond their antimicrobial applications, sulfonamides are integral to drugs with diverse therapeutic uses, including diuretics, hypoglycemics, and anticancer agents. frontiersrj.com In organic synthesis, they are utilized as protecting groups for amines and as precursors for various chemical transformations. acs.orgwisdomlib.org

Structural Significance of the 1-Methyl-1H-pyrrole-2-sulfonamide Motif

The combination of the pyrrole and sulfonamide moieties into the single molecular entity of this compound creates a distinct structural motif with specific chemical properties. The attachment of the electron-withdrawing sulfonamide group to the electron-rich pyrrole ring at the 2-position influences the electronic distribution and reactivity of the entire molecule. The methyl group at the 1-position of the pyrrole ring prevents the formation of an N-H bond, which can be important for tuning the molecule's properties and for directing further chemical modifications.

The spatial arrangement of the sulfonamide group relative to the pyrrole ring is a key determinant of its potential interactions with biological targets. This specific arrangement can be crucial for establishing binding interactions within the active sites of enzymes or receptors, making it a valuable scaffold for rational drug design.

Scope and Objectives of Academic Inquiry into this compound and its Analogues

Academic research into this compound and its analogues is driven by the quest for novel compounds with enhanced biological activities and specific therapeutic applications. The primary objectives of these investigations often include:

Synthesis of Novel Analogues: Researchers focus on developing efficient and versatile synthetic routes to create a library of derivatives. This involves modifying various parts of the molecule, such as substituting different groups on the pyrrole ring or the sulfonamide nitrogen, to explore the structure-activity relationships (SAR).

Biological Evaluation: A significant portion of the research is dedicated to screening these compounds for a wide range of biological activities. This includes testing for antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, among others. For instance, studies have explored pyrrole-containing sulfonamide hybrids for their antibacterial potential. mdpi.com

Molecular Modeling and Docking Studies: Computational techniques are employed to predict how these molecules might interact with specific biological targets. Molecular docking studies can provide insights into the binding modes and affinities of the compounds with proteins, guiding the design of more potent and selective inhibitors. researchgate.net

Investigation of Mechanism of Action: A deeper understanding of how these compounds exert their biological effects is a key research goal. This can involve studies to identify the specific cellular pathways or enzymes that are targeted by the active compounds.

The collective aim of these academic pursuits is to leverage the unique chemical properties of the this compound scaffold to develop new and effective therapeutic agents for a variety of diseases.

Data on this compound

| Property | Value | Source |

| CAS Number | 1367950-51-3 | sigmaaldrich.com, biosynth.com, chemicalbook.com, bldpharm.com |

| Molecular Formula | C₅H₈N₂O₂S | biosynth.com, uni.lu |

| Molecular Weight | 160.2 g/mol | biosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CN1C=CC=C1S(=O)(=O)N | biosynth.com, uni.lu |

| InChI Key | CVGYKDZPLVGJAH-UHFFFAOYSA-N | sigmaaldrich.com, uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGYKDZPLVGJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 1-Methyl-1H-pyrrole-2-sulfonamide

The direct synthesis of N-substituted pyrrole (B145914) sulfonamides, including the target compound, can be achieved through efficient one-pot procedures that combine pyrrole ring formation and N-sulfonylation. One notable method involves the reaction of primary sulfonamides with 2,5-dimethoxytetrahydrofuran (B146720), a common precursor for the pyrrole ring.

A particularly effective approach utilizes trifluoromethanesulfonic acid (TfOH) as a catalyst. nih.gov In this process, a primary sulfonamide is reacted with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of TfOH (5 mol%). The reaction proceeds smoothly at room temperature, yielding the corresponding N-sulfonyl pyrrole in good to excellent yields. nih.gov This method is advantageous due to its simplicity, mild conditions, and the direct formation of the N-sulfonyl bond concurrent with the pyrrole ring construction. nih.gov The selection of the appropriate reactant-to-acid ratio is crucial for controlling the formation of the desired pyrrole product and avoiding further annelation to form indoles or carbazoles. nih.gov

Another direct strategy involves the introduction of a primary sulfonamide group onto an existing electron-rich aromatic ring, such as pyrrole. rsc.org This can be accomplished under metal-free conditions by using an in-situ generated N-sulfonylamine as the active electrophile. rsc.org While this method would require a subsequent N-methylation step to yield this compound, it represents a direct route to the core pyrrole-sulfonamide linkage. rsc.org

The Clauson-Kaas reaction offers another pathway, where primary amines, including sulfonamides, are reacted with 2,5-dimethoxytetrahydrofuran. beilstein-journals.org The use of catalysts like phosphorus pentoxide (P₂O₅) can facilitate this conversion, producing N-substituted pyrroles in high yields. beilstein-journals.org

Table 1: Triflic Acid-Catalyzed Synthesis of N-Sulfonyl Pyrroles

| Starting Sulfonamide | Catalyst | Yield | Reference |

|---|---|---|---|

| Benzenesulfonamide | TfOH (5 mol%) | 92% (Isolated) | nih.gov |

| 4-Methylbenzenesulfonamide | TfOH (5 mol%) | 94% (Isolated) | nih.gov |

| 4-Methoxybenzenesulfonamide | TfOH (5 mol%) | 90% (Isolated) | nih.gov |

Multi-Step Synthesis Pathways for Pyrrole-Sulfonamide Systems

Multi-step syntheses provide a versatile and modular approach to constructing complex pyrrole-sulfonamide systems, allowing for greater control over substitution patterns. These pathways typically involve the separate construction of the pyrrole nucleus, followed by the introduction of the sulfonamide group and any necessary N-alkylation.

Pyrrole Ring Construction Strategies (e.g., Paal-Knorr Reaction, Cyclization Reactions)

The formation of the pyrrole ring is a foundational step in many synthetic routes.

Paal-Knorr Reaction: This is a classic and widely used method for synthesizing substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgalfa-chemistry.com The use of a primary amine, such as methylamine, would directly install the N-methyl group of the target molecule. The mechanism involves the amine attacking the carbonyl groups to form a dihydroxytetrahydropyrrole derivative, which then dehydrates to the aromatic pyrrole. wikipedia.org While efficient, the traditional Paal-Knorr synthesis can require harsh conditions like prolonged heating in acid, which has led to the development of numerous modifications using various Brønsted or Lewis acid catalysts to improve efficiency and sustainability. rgmcet.edu.in

Cyclization Reactions: A diverse array of cyclization reactions offers alternative methods for pyrrole ring construction.

6π-Electrocyclization: Polysubstituted pyrroles can be synthesized under mild conditions from 2,5-dihydrothiophene-derived sulfilimines. The mechanism involves a 6π-electrocyclization followed by a ring-contraction to form the pyrrole skeleton. acs.org

Formal [4+1] Cycloaddition: A metal-free synthesis of pyrroles can be achieved from allyl ketones and amines. The reaction proceeds through thiolative activation of the double bond, nucleophilic addition of the amine, and subsequent internal condensation and aromatization. acs.org

Silver-Catalyzed Cyclization: Pyrroles can be prepared by the silver-catalyzed cyclization of alkynes with isonitriles, a method analogous to click chemistry. wikipedia.org

Introduction of the Sulfonamide Moiety to Pyrrole Nucleus

Once the pyrrole ring is formed, the sulfonamide group can be introduced. A common method for creating a sulfonamide bond is the reaction of an amine with a sulfonyl chloride in the presence of a base. However, for attaching a sulfonamide to a pyrrole ring at the C2 position, electrophilic sulfamoylation is often employed.

A direct approach involves the reaction of an N-protected pyrrole with chlorosulfonyl isocyanate or sulfamoyl chloride. Alternatively, N-sulfonyl pyrroles can be synthesized from primary sulfonamides and a pyrrole precursor like 2,5-dimethoxytetrahydrofuran, as seen in the Clauson-Kaas and related reactions. nih.govbeilstein-journals.orgorganic-chemistry.org These easy-to-access sulfonyl pyrroles can then serve as versatile intermediates for further functionalization. nih.govresearchgate.net A five-step synthesis has been described that involves the halogenation of a ketone, an SN2 reaction with an N-Boc Sulfonamide, deprotection, and a subsequent Michael addition/cyclization with ethyl propiolate to form the pyrrole ring, followed by aromatization. digitellinc.com

N-Methylation and Other Substituent Modifications on the Pyrrole Ring

For syntheses that begin with an NH-pyrrole, the final step to obtain the target compound is N-methylation.

Traditional methods often employ toxic reagents like methyl iodide or dimethyl sulfate (B86663) with a strong base. acs.org However, greener alternatives have been developed. The use of dimethyl carbonate (DMC) as a methylating agent is a notable example. acs.orgacs.org The N-methylation of electron-deficient pyrroles can be effectively carried out using DMC in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) and dimethylformamide (DMF) as a cosolvent. acs.orgacs.org This method is lauded for being less toxic and has been shown to be effective for a variety of pyrrole derivatives, providing good to excellent yields. acs.orgresearchgate.net

The classical approach involves deprotonating the pyrrole NH with a strong base like sodium hydride or butyllithium (B86547) to form the nucleophilic alkali pyrrolide, which is then treated with an electrophile such as iodomethane (B122720) to yield N-methylpyrrole. wikipedia.org

Table 2: N-Methylation of Various Pyrrole Derivatives using Dimethyl Carbonate (DMC)

| Pyrrole Substrate | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Diethyl 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylate | DMC, DABCO, DMF, 90-92°C | 98% | acs.org |

| 1-(1H-pyrrol-2-yl)ethan-1-one | DMC, DABCO, DMF, 90-92°C | 84% | acs.org |

| 1H-pyrrole-2-carbonitrile | DMC, DABCO, DMF, 90-92°C | 88% | acs.org |

Catalytic Approaches in Pyrrole and Sulfonamide Synthesis

Catalysis plays a pivotal role in the modern synthesis of pyrroles and sulfonamides, offering increased efficiency, selectivity, and access to milder reaction conditions.

Gold Catalysis: Gold catalysts are particularly effective in synthesizing pyrrole derivatives. For instance, a gold(I) catalyst can promote the cycloisomerization of N-propargyl-N-vinyl sulfonamides to form 2-sulfonylmethyl pyrroles. rsc.orgnih.gov Gold catalysis is also central to cascade reactions, such as the nitro-Mannich/hydroamination sequence, where AuCl₃ catalyzes the cyclization step to form the pyrrole ring. rsc.orgthieme-connect.com

Acid Catalysis: Both Brønsted and Lewis acids are widely used. The Paal-Knorr synthesis is often accelerated by weak acids like acetic acid, while stronger acids like triflic acid can catalyze the one-pot synthesis of N-sulfonyl pyrroles. nih.govorganic-chemistry.org Iron(III) chloride has been used as a mild and economical catalyst for the Paal-Knorr condensation in water. organic-chemistry.org

Palladium, Ruthenium, and Other Metals: Various transition metals are employed in pyrrole synthesis. Palladium catalysts are used for reactions like the monoallylation of amines with allylic alcohols as a starting point for pyrrole synthesis. organic-chemistry.org Ruthenium-based pincer catalysts enable the dehydrogenative coupling of secondary alcohols and amino alcohols to form pyrroles. organic-chemistry.org Silver catalysts are used for the intramolecular hydroamination of allenyl sulfonamides and the cyclization of alkynes with isonitriles. wikipedia.orgacs.org

Advanced Synthetic Strategies (e.g., Cycloaddition Reactions, Nitro-Mannich/Hydroamination Cascades)

Advanced synthetic strategies provide powerful tools for rapidly building molecular complexity to access substituted pyrroles.

Cycloaddition Reactions: These reactions are highly efficient for constructing the five-membered pyrrole ring.

Van Leusen Reaction: This is a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene (a Michael acceptor). wikipedia.orgnih.gov The reaction proceeds in the presence of a base, and following the initial cycloaddition and cyclization, the tosyl group is eliminated to form the aromatic pyrrole ring. wikipedia.org This method is valued for its operational simplicity and the use of readily available starting materials. mdpi.com

1,3-Dipolar Cycloadditions: Pyrroles with multiple substituents have been synthesized from the reaction of münchnones with alkynes, which involves a 1,3-dipolar cycloaddition followed by a retro-Diels-Alder reaction. wikipedia.org Another approach uses amido-substituted Horner-Wadsworth-Emmons reagents as precursors to 1,3-dipoles for cycloaddition with alkynes. acs.org

Nitro-Mannich/Hydroamination Cascades: This one-pot cascade reaction is a highly efficient protocol for the direct synthesis of 2,5-disubstituted pyrroles. rsc.org The sequence begins with a base-catalyzed nitro-Mannich reaction between a protected imine and a nitro-alkyne substrate. rsc.orgthieme-connect.com This is followed by a gold(III)-catalyzed hydroamination and cyclization. rsc.orgmorressier.com The final steps involve an exo/endo-alkene isomerization and nitro group elimination to afford the desired pyrrole. rsc.org This strategy is noted for its ability to generate molecular complexity from simple starting materials in a single pot, tolerating a range of functional groups on the aryl imine. thieme-connect.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-methyl-1H-pyrrole-2-sulfonamide, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a complete structural assignment.

¹H NMR Spectral Analysis (Chemical Shifts, Spin-Spin Coupling Constants)

The proton NMR (¹H NMR) spectrum provides information about the different types of protons in a molecule and their neighboring atoms. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling constants (J) reveal the connectivity between adjacent protons.

For this compound, the following proton signals are expected:

N-Methyl Protons: The three protons of the methyl group attached to the pyrrole (B145914) nitrogen (N-CH₃) are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. This signal would likely be found in the range of 3.5-4.0 ppm, shifted downfield due to the attachment to the electronegative nitrogen atom within an aromatic system.

Sulfonamide Protons: The two protons of the sulfonamide group (-SO₂NH₂) will appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. They are typically observed in a wide range, from 5.0 to 11.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 (pyrrole) | 6.8 - 7.2 | dd | J₃,₅ ≈ 1.5-2.5, J₄,₅ ≈ 2.5-3.5 |

| H-3 (pyrrole) | 6.5 - 6.9 | dd | J₃,₄ ≈ 3.0-4.0, J₃,₅ ≈ 1.5-2.5 |

| H-4 (pyrrole) | 6.1 - 6.5 | t or dd | J₃,₄ ≈ 3.0-4.0, J₄,₅ ≈ 2.5-3.5 |

| N-CH₃ | 3.6 - 3.9 | s | - |

| SO₂NH₂ | 5.0 - 8.0 | br s | - |

Note: These are predicted values based on known data for similar structures and may vary from experimental results.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

For this compound, five distinct carbon signals are expected:

Pyrrole Ring Carbons: The pyrrole ring has four carbon atoms. The carbon atom at position 2 (C-2), directly attached to the electron-withdrawing sulfonamide group, is expected to be the most downfield of the ring carbons. The carbon at position 5 (C-5), adjacent to the nitrogen, will also be significantly downfield. The carbons at positions 3 (C-3) and 4 (C-4) will appear at higher fields compared to C-2 and C-5.

N-Methyl Carbon: The carbon of the N-methyl group will appear as a single peak at a relatively high field, typically in the range of 35-40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrrole) | 130 - 140 |

| C-5 (pyrrole) | 120 - 130 |

| C-3 (pyrrole) | 110 - 120 |

| C-4 (pyrrole) | 105 - 115 |

| N-CH₃ | 35 - 40 |

Note: These are predicted values and may differ from actual experimental data.

Two-Dimensional NMR Techniques (HMQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for definitively assigning proton and carbon signals and establishing the connectivity within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or HMQC) spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. scialert.netsemanticscholar.org This experiment would unambiguously link the signals of H-3, H-4, H-5, and the N-methyl protons to their corresponding carbon atoms (C-3, C-4, C-5, and N-CH₃). The sulfonamide protons would not show a correlation as they are not directly bonded to a carbon atom.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

N-H Stretching: The sulfonamide group (-SO₂NH₂) will show characteristic N-H stretching vibrations. Typically, primary sulfonamides exhibit two bands in the region of 3350-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.

C-H Stretching: The aromatic C-H stretching vibrations of the pyrrole ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the N-methyl group will be observed just below 3000 cm⁻¹, in the range of 2975-2850 cm⁻¹.

S=O Stretching: The sulfonamide group has two S=O bonds, which will give rise to strong absorption bands. The asymmetric stretching vibration is typically found in the range of 1370-1330 cm⁻¹, and the symmetric stretching vibration appears in the 1180-1160 cm⁻¹ region. mdpi.com These are often very intense and sharp peaks, making them highly diagnostic for the presence of a sulfonamide group.

C=C and C-N Stretching: The stretching vibrations of the C=C bonds within the pyrrole ring are expected in the 1600-1450 cm⁻¹ region. C-N stretching vibrations will also be present in the fingerprint region.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3350 - 3300 | Medium |

| N-H Stretch (symmetric) | 3280 - 3240 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2975 - 2850 | Medium-Weak |

| S=O Stretch (asymmetric) | 1370 - 1330 | Strong |

| S=O Stretch (symmetric) | 1180 - 1160 | Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Weak |

Note: Predicted values based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. beilstein-journals.org The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the electronic transitions are expected to be primarily of the π → π* type, associated with the conjugated π-system of the pyrrole ring. beilstein-journals.org Pyrrole itself exhibits strong absorption below 220 nm. The presence of the sulfonamide and methyl groups will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λ_max).

The sulfonamide group, being electron-withdrawing, can act as an auxochrome and may cause a bathochromic shift (shift to longer wavelength) of the π → π* transition compared to unsubstituted pyrrole. The N-methyl group has a smaller electronic effect. It is anticipated that this compound will show strong absorption in the UV region, likely between 220 and 280 nm. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, though these are typically much weaker in intensity than π → π* transitions and may be obscured by the stronger absorptions. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. mdpi.comrsc.org The expected molecular ion [M+H]⁺ for C₅H₈N₂O₂S would be at m/z 161.03793. uni.lu

The fragmentation pattern observed in the mass spectrum provides insights into the molecule's structure. For sulfonamides, a characteristic fragmentation involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.gov This process is influenced by substituents on the aromatic ring and the nucleophilicity of the nitrogen atom. nih.gov The fragmentation of aromatic sulfonamides can proceed via an intramolecular rearrangement in the gas phase, leading to the elimination of SO₂. nih.gov This pathway is sensitive to the electronic effects of substituents on the pyrrole ring. nih.gov

Predicted collision cross-section (CCS) values can further aid in the identification and characterization of the compound and its ions in the gas phase. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu (Note: These are predicted values and may differ from experimental results.)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.03793 | 130.2 |

| [M+Na]⁺ | 183.01987 | 140.5 |

| [M-H]⁻ | 159.02337 | 133.2 |

| [M+NH₄]⁺ | 178.06447 | 151.8 |

| [M+K]⁺ | 198.99381 | 138.4 |

| [M+H-H₂O]⁺ | 143.02791 | 124.9 |

| [M+HCOO]⁻ | 205.02885 | 149.8 |

| [M+CH₃COO]⁻ | 219.04450 | 173.7 |

| [M+Na-2H]⁻ | 181.00532 | 134.0 |

| [M]⁺ | 160.03010 | 131.7 |

| [M]⁻ | 160.03120 | 131.7 |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de

To date, a specific single-crystal X-ray structure of this compound has not been found in the searched literature. However, analysis of closely related structures provides valuable insights into the expected molecular geometry and packing. For example, the crystal structures of other pyrrole sulfonamide derivatives have been determined, revealing details about their molecular conformations and intermolecular interactions. iucr.orgresearchgate.net The process involves growing a single crystal of the compound, which is then exposed to X-rays. The resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. uol.de

Based on the analysis of related pyrrole and sulfonamide structures, the bond lengths and angles within this compound are expected to fall within normal ranges. iucr.org The geometry around the sulfur atom in the sulfonamide group is anticipated to be a distorted tetrahedron. nih.gov The pyrrole ring itself is largely planar. nih.govmdpi.com

Table 2: Expected Bond Lengths and Angles for this compound (based on related structures)

| Bond/Angle | Expected Value | Reference Structures |

| S-O | ~1.42 Å | nih.gov |

| S-N | ~1.67 Å | nih.gov |

| S-C | ~1.76 Å | researchgate.net |

| N-C (pyrrole) | ~1.33-1.42 Å | nih.govresearchgate.net |

| C-C (pyrrole) | ~1.34-1.38 Å | researchgate.net |

| O-S-O Angle | ~119.5° | nih.gov |

| O-S-N Angle | ~105° | nih.gov |

| C-N-C Angle (pyrrole) | ~108.8° | researchgate.net |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgmdpi.com This analysis generates a three-dimensional surface around a molecule, colored to indicate the nature and strength of intermolecular contacts. nih.gov Red spots on the Hirshfeld surface highlight close contacts, which often correspond to hydrogen bonds. scirp.orgnih.gov The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, such as H···H, O···H, and C···H interactions. scirp.orgmdpi.com While a specific Hirshfeld analysis for this compound is not available, studies on similar molecules show that H···H, O···H, and C···H interactions are typically the most significant contributors to the crystal packing. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netscience.gov It is widely employed to determine a molecule's properties, including its optimized geometry, vibrational frequencies, and electronic characteristics. For molecules in the sulfonamide class, DFT calculations, often using the B3LYP functional with a 6-311G+(d,p) basis set, have proven effective in providing reliable data that corresponds well with experimental findings. researchgate.netnih.gov

Geometry Optimization and Harmonic Wavenumber Calculations

The initial step in a DFT study involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. science.govacs.org This optimized structure provides key information on bond lengths, bond angles, and dihedral angles. acs.orgmdpi.com

Following optimization, harmonic wavenumber (vibrational frequency) calculations are performed. science.gov These theoretical calculations predict the molecule's infrared (IR) and Raman spectra. By comparing these computed frequencies with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes, such as the characteristic asymmetric and symmetric stretches of the SO2 group, N-H stretches, and vibrations associated with the pyrrole (B145914) ring. nih.gov For sulfonamides, theoretical vibrational analyses have been shown to align closely with experimental FT-IR and FT-Raman spectra, validating the accuracy of the computational model. nih.govscience.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. mdpi.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer, often correlating with higher biological activity. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.govmdpi.com

Table 1: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table outlines the standard formulas and significance of key reactivity descriptors derived from HOMO and LUMO energies, as described in computational chemistry studies. nih.govacs.orgmdpi.com

Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surfaces (ESP)

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other species. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color-coded scheme to illustrate charge distribution. researchgate.netresearchgate.net

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are associated with nucleophilic centers (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.netuni-muenchen.de

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and represent the molecule's electrophilic centers (e.g., hydrogen atoms attached to electronegative atoms). researchgate.netuni-muenchen.de

Green Regions: Represent areas of neutral or near-zero potential. researchgate.net

For 1-methyl-1H-pyrrole-2-sulfonamide, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the sulfonamide group, identifying them as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atom of the sulfonamide's NH group, highlighting its role as a hydrogen bond donor. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis (Hyperconjugative Interactions, Charge Delocalization)

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and orbital interactions within a molecule. uni-muenchen.dewisc.edu It translates the complex, delocalized molecular orbitals from a DFT calculation into localized Lewis-like structures (bonds and lone pairs). whiterose.ac.uk A key aspect of NBO analysis is the examination of donor-acceptor (filled-empty) orbital interactions. uni-muenchen.de

Non-Linear Optical (NLO) Properties

Computational methods are also used to predict the Non-Linear Optical (NLO) properties of molecules. Materials with significant NLO properties can alter the phase, frequency, or amplitude of incident light and are important in technologies like telecommunications and optical computing. nih.gov The key parameters calculated are the linear polarizability (α) and the first-order hyperpolarizability (β). A large hyperpolarizability value, often associated with molecules that have a small HOMO-LUMO gap and significant intramolecular charge transfer, indicates strong NLO activity. nih.govmdpi.com

Molecular Modeling and Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.netnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. ebi.ac.uknih.gov

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on their binding affinity or energy. nih.gov The results reveal plausible binding modes and key intermolecular interactions, such as:

Hydrogen Bonds: Essential for specificity and anchoring the ligand in the binding pocket. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein. nih.gov

For a compound like this compound, docking studies could be performed against various enzymes where sulfonamides are known to be active, such as carbonic anhydrases. acs.org Such studies would identify which amino acid residues in the active site interact with the pyrrole ring, the methyl group, and the sulfonamide moiety, providing a rationale for its binding affinity and selectivity. ebi.ac.uknih.govacs.org

Conceptual Ligand-Protein Interaction Mechanisms

To understand how this compound might interact with a protein target, computational methods such as molecular docking would be employed. These simulations would conceptually place the molecule into the binding site of a relevant protein to predict its binding conformation and interaction patterns.

Key interactions that would be investigated include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The nitrogen atom and the oxygen atoms can form crucial hydrogen bonds with amino acid residues in a protein's active site. The pyrrole nitrogen, although methylated, can influence the electronic distribution of the ring.

Hydrophobic Interactions: The methyl group and the pyrrole ring itself are hydrophobic and would be expected to interact favorably with nonpolar amino acid residues such as leucine (B10760876), isoleucine, and valine within the binding pocket.

Pi-Stacking: The aromatic pyrrole ring could engage in π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical interaction map would detail these potential contacts, providing a structural basis for the molecule's activity.

Binding Affinity Prediction Methodologies

Predicting the binding affinity of this compound to a target protein is a key goal of computational chemistry. Various methodologies, with increasing computational cost and accuracy, could be utilized:

Scoring Functions: Used in conjunction with molecular docking, these functions provide a rapid estimation of binding affinity based on the predicted binding pose. They are computationally inexpensive but generally less accurate.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. They offer a better balance between accuracy and computational cost than simple scoring functions.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are the most rigorous and computationally expensive methods. They calculate the change in free energy as the ligand is "alchemically" transformed, providing highly accurate predictions of binding affinity.

The choice of method would depend on the specific research question and available computational resources.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a set of analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent molecules.

Model Development and Validation Methodologies

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with experimentally determined biological activities is required. This set is typically divided into a training set for model development and a test set for external validation.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF) are used to build the QSAR equation.

Model Validation: The predictive power of the model is assessed using various validation techniques:

Internal Validation: Cross-validation (e.g., leave-one-out) is used to check the robustness of the model.

External Validation: The model's ability to predict the activity of the test set compounds (which were not used in model development) is evaluated.

Y-Randomization: The biological activity data is randomly shuffled to ensure the model is not a result of chance correlation.

Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (q²), and root mean square error (RMSE) are used to evaluate the model's quality.

Descriptor Selection and Statistical Analysis in SAR Modeling

The "structure" part of QSAR is quantified by molecular descriptors. For this compound and its analogs, a wide range of descriptors would be calculated:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), 2D autocorrelations, and pharmacophore-based descriptors. These describe the atom connectivity and topology of the molecule.

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume) and steric parameters. These require a 3D conformation of the molecule.

Physicochemical Descriptors: Lipophilicity (logP), molar refractivity (MR), and electronic descriptors (e.g., partial charges).

Statistical analysis is then used to select the most relevant descriptors that correlate with the biological activity, avoiding overfitting and chance correlations.

Computational Studies on Molecular Descriptors and Reactivity

Computational methods can provide insights into the intrinsic properties of this compound, which govern its reactivity and interactions.

Molecular Descriptors: A variety of molecular descriptors can be calculated to characterize the physicochemical properties of this compound. These descriptors are fundamental for QSAR studies and for understanding the molecule's behavior.

| Descriptor Type | Descriptor | Predicted Value |

| Physicochemical | XlogP | -0.4 |

| Topological | Topological Polar Surface Area (TPSA) | 65.37 Ų |

| 3D | Predicted Collision Cross Section ([M+H]⁺) | 130.2 Ų |

Table 1: Predicted Molecular Descriptors for this compound. Data sourced from PubChem. uni.lu

Reactivity Analysis: Density Functional Theory (DFT) calculations are commonly used to investigate the electronic structure and reactivity of molecules.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For related sulfonamide derivatives, the HOMO is often located on the electron-rich aromatic or heteroaromatic rings, while the LUMO can be distributed over the sulfonamide group. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonamide group would be expected to be regions of high negative potential.

In the absence of direct experimental or computational studies on this compound, the application of these established theoretical methods would be the first step in characterizing its potential as a bioactive compound.

Reactivity, Reaction Pathways, and Synthetic Transformations

Electrophilic Substitution on the Pyrrole (B145914) Ring System

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to its electron-rich nature. mdpi.com However, the substitution pattern is heavily influenced by the directing effects of the substituents on the ring. In 1-methyl-1H-pyrrole-2-sulfonamide, the N-methyl group is an activating, ortho-para directing group, while the 2-sulfonamide group is a deactivating, meta-directing group. libretexts.org

Research indicates that the sulfonation of 1-methylpyrrole (B46729) with a sulfur trioxide-pyridine complex tends to yield the 3-sulfonated product, not the 2-sulfonated isomer as might be expected. researchgate.net This suggests that electrophilic attack at the 3- and 4-positions is generally favored in N-substituted pyrroles. However, the presence of the sulfonamide group at the 2-position complicates predictions. The electron-withdrawing nature of the sulfonamide group deactivates the pyrrole ring towards electrophilic attack. researchgate.net

Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions on this compound would likely require carefully optimized conditions to overcome the deactivating effect of the sulfonamide group and to control the regioselectivity. masterorganicchemistry.com The outcome of such reactions would be a balance between the activating effect of the N-methyl group and the deactivating effect of the 2-sulfonamide substituent.

A summary of expected electrophilic substitution patterns is provided in the table below.

| Electrophile (E+) | Expected Major Product(s) | Rationale |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 1-methyl-4-nitro-1H-pyrrole-2-sulfonamide | The N-methyl group directs ortho and para. The para position (C4) is sterically more accessible and less deactivated by the 2-sulfonamide group. |

| Halogenating agent (e.g., Br₂/FeBr₃) | 1-methyl-4-bromo-1H-pyrrole-2-sulfonamide | Similar to nitration, the C4 position is the most likely site of attack. |

| Acylating agent (e.g., RCOCl/AlCl₃) | 1-methyl-4-acyl-1H-pyrrole-2-sulfonamide | Friedel-Crafts acylation is expected to occur preferentially at the C4 position. |

Nucleophilic Reactions Involving the Sulfonamide Moiety

The sulfonamide group itself can participate in nucleophilic reactions. The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for subsequent reactions at the nitrogen.

One common reaction is N-alkylation. Deprotonation of the sulfonamide with a suitable base, followed by treatment with an alkyl halide, can lead to N-substituted derivatives. vulcanchem.com Another significant reaction is the hydrolysis of the sulfonamide bond, which can be achieved under acidic conditions, sometimes with the aid of microwave irradiation, to yield the corresponding sulfonic acid. researchgate.net

The sulfonamide group can also be cleaved under reductive conditions. researchgate.net This transformation is valuable in synthesis as it allows the sulfonamide to be used as a protecting or directing group that can be removed at a later stage. researchgate.net

| Reaction | Reagents | Product Type |

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | N-alkyl-1-methyl-1H-pyrrole-2-sulfonamide |

| Hydrolysis | Strong acid (e.g., H₂SO₄), Heat | 1-methyl-1H-pyrrole-2-sulfonic acid |

| Reductive Cleavage | Reducing agent (e.g., Mg/MeOH) | 1-methyl-1H-pyrrole |

Cycloaddition Reactions for Pyrrole Ring Formation

While this compound is a pre-formed pyrrole, the synthesis of the pyrrole ring itself often involves cycloaddition reactions. The Van Leusen pyrrole synthesis, for example, utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an α,β-unsaturated ketone or ester. researchgate.net This method is effective for creating substituted pyrroles, including those with sulfonyl or sulfonamide groups. researchgate.net

Another powerful method is the 1,3-dipolar cycloaddition. researchgate.net This can involve the reaction of an azide (B81097) with an alkyne to form a triazole, which can then rearrange to a pyrrole, or the reaction of an azomethine ylide with an alkyne. nih.govrhhz.net These methods provide access to a wide variety of substituted pyrroles. organic-chemistry.org

Palladium-catalyzed reactions, such as the Heck reaction, can also be employed to construct the pyrrole ring from acyclic precursors. For instance, the nucleophilic addition of a sulfonamide to a bromoalkyne, followed by an intramolecular Heck reaction, can yield a substituted pyrrole. organic-chemistry.org

Role as Reactive Intermediates and Precursors in Organic Synthesis

This compound and related pyrrole sulfonamides serve as versatile building blocks in organic synthesis. The pyrrole core is a common motif in natural products and pharmaceuticals, and the sulfonamide group provides a handle for further functionalization. mdpi.comalliedacademies.org

For instance, the sulfonamide can act as a directing group in ortho-metalation reactions, allowing for the selective functionalization of the pyrrole ring at the C3 position. The sulfonamide can also be a precursor to other functional groups. researchgate.net

The combination of the pyrrole ring and the sulfonamide moiety makes these compounds valuable intermediates in medicinal chemistry. ontosight.aimdpi.com They are often used as scaffolds for the synthesis of compounds with potential biological activity, such as enzyme inhibitors. cas.cn

Functional Group Interconversions and Derivatization Strategies

The sulfonamide group in this compound can be transformed into a variety of other functional groups. As mentioned earlier, hydrolysis can convert it to a sulfonic acid, and reduction can remove it entirely. researchgate.netresearchgate.net

The pyrrole ring can also be modified. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group, typically at the C5 position, of a 2-substituted pyrrole. mdpi.com This aldehyde can then be used in a wide range of subsequent transformations, such as Wittig reactions or reductive aminations. nih.gov

Furthermore, cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce new carbon-carbon bonds at halogenated positions of the pyrrole ring. alliedacademies.org This allows for the synthesis of highly substituted and complex pyrrole derivatives. A general overview of functional group interconversions is available. vanderbilt.edumit.eduscribd.com

Structure Activity Relationship Sar Studies for Biological Mechanisms

Impact of N-Substitution on Pyrrole (B145914) Ring System Reactivity and Mechanistic Profile

The substituent at the N-1 position of the pyrrole ring plays a pivotal role in modulating the electronic properties and reactivity of the entire heterocyclic system, which in turn influences its mechanistic profile. The nature of this substituent can alter the electron density of the pyrrole ring, affecting its stability and its interactions with biological macromolecules. nih.gov

In the case of 1-methyl-1H-pyrrole-2-sulfonamide, the N-methyl group is a simple alkyl substituent. Alkyl groups are generally considered electron-donating through an inductive effect, which increases the electron density of the pyrrole ring compared to an unsubstituted pyrrole. This enhanced electron-rich nature can influence its binding to target proteins. nih.gov

In contrast, attaching a strong electron-withdrawing group, such as a sulfonyl or alkoxycarbonyl group, to the pyrrole nitrogen significantly alters its reactivity. nih.govbath.ac.uk An N-sulfonyl or N-alkoxycarbonyl group decreases the electron density of the pyrrole ring, making it more stable but also changing its interaction profile. nih.gov For example, computational studies have shown that an N-alkoxycarbonyl pyrrole has a more electron-deficient nitrogen atom than a comparable N-sulfonyl pyrrole. nih.gov This difference in electron distribution can lead to distinct reactivity; for instance, N-alkoxycarbonyl pyrroles and N-sulfonyl pyrroles behave differently in acylation reactions. bath.ac.uk

The choice of the N-substituent is a key design element. While electron-withdrawing groups like N-phenylsulfonyl can direct subsequent electrophilic substitutions to the 3-position of the ring, the N-methyl group in this compound maintains a higher electron density, which can be critical for certain receptor-ligand interactions. nih.gov The introduction of different N-substituted groups can also impact the ability of the compound to form electroactive polymer films, with spatial factors caused by bulky α-substituents playing a significant role. researchgate.net Therefore, the relatively small methyl group provides a specific electronic and steric profile that is fundamental to the molecule's biological mechanism.

Influence of Sulfonamide Moiety Position and Substituents on Target Interaction

The position of the sulfonamide group on the pyrrole ring and the nature of its substituents are critical determinants of biological activity and target specificity. The sulfonamide moiety (—SO₂NH₂) is a key pharmacophore capable of forming crucial interactions, particularly with the zinc ion in metalloenzymes like carbonic anhydrases. nih.gov

The location of the sulfonamide group significantly affects binding. Studies on related compounds have shown that shifting a sulfonamide moiety on an N-phenyl ring from the para position to the meta or ortho position can lead to a drastic reduction in inhibitory activity against carbonic anhydrase I (hCA I). nih.gov Docking studies revealed that the para position allows for optimal interaction with the enzyme's catalytic zinc atom and the formation of hydrogen bonds with nearby residues like Thr199. nih.gov While this compound has the sulfonamide directly on the pyrrole ring, the principle of optimal positioning for target engagement remains paramount. The 2-position places the sulfonamide adjacent to the N-methyl group, defining a specific spatial and electronic arrangement for target interaction.

Substitutions on the sulfonamide's nitrogen atom (N¹) or on an attached aryl ring also profoundly influence efficacy.

N¹-Substitution : In many sulfonamide-based drugs, mono-substitution at the N¹ position with heteroaromatic rings can increase activity, whereas di-substitution often leads to inactive compounds. ekb.eg For carbazole (B46965) sulfonamides, small substituents on the sulfonamide nitrogen (like hydrogen or methyl) resulted in optimal potency, while larger groups (like acetates or benzyls) reduced or abolished activity. researchgate.net

Aryl Ring Substitution : In a series of 3-sulfonamide pyrrol-2-one derivatives designed as carbonic anhydrase inhibitors, substituents on an attached phenyl ring had a marked effect on potency. acs.org For instance, a fluorine atom at the 4-position enhanced potency against hCA I twofold compared to the unsubstituted analog, while bromine or CF₃ substitution at the same position reduced activity. acs.org The position of these substituents is also crucial; a CF₃ group at the 4-position had a different effect than when placed at the 3 and 5 positions. acs.org

These findings underscore that the sulfonamide group is not merely a static feature but a highly tunable element whose position and substitution pattern must be optimized for effective interaction with a specific biological target.

Table 1: Impact of Phenyl Ring Substituents on the Inhibitory Potency (Kᵢ) of Pyrrol-2-one Sulfonamide Analogs against Carbonic Anhydrase I (hCA I)

Data sourced from a study on pyrrol-2-one derivatives, demonstrating the structure-activity relationship of substituents on an attached phenylsulfonamide moiety. acs.org

Conformational Effects and Spatial Arrangement on Mechanistic Efficacy

The three-dimensional conformation of a molecule is critical to its ability to fit into the binding site of a biological target. For pyrrole sulfonamides, the relative orientation of the pyrrole ring and the sulfonamide group, along with other substituents, dictates the mechanistic efficacy. The spatial arrangement of atoms can enhance binding affinity through favorable interactions or reduce it due to steric hindrance. nih.gov

Studies on related molecules show that steric crowding can force significant conformational adjustments. mdpi.com For example, in certain 1H-pyrrole-2,5-dione derivatives, bulky substituents cause rotation around single bonds, twisting the pyrrole ring relative to the rest of the molecule. mdpi.com This conformational flexibility or rigidity is key. In a series of pyrrole-based triazole hybrids, a trifluoromethyl (–CF₃) group at the para-position of a phenyl ring was found to enhance enzymatic inhibition. nih.gov This was attributed to the substituent's role in providing conformational rigidity, which improved the molecule's binding affinity and selectivity for the target's amino acid residues. nih.gov

The sulfonamide group itself has preferred conformations. Rotational spectroscopy studies of benzenesulfonamides show that they adopt specific conformations where the amino group is either eclipsed or staggered relative to the oxygen atoms of the –SO₂ group. mdpi.com These subtle conformational preferences, influenced by weak intramolecular interactions, can change how the pharmacophore presents itself to the target. mdpi.com For pyrrole-scaffold inhibitors of the Hepatitis B virus capsid, a strong hydrophobic interaction, key to their potency, was enabled by a specific spatial arrangement that allowed for double hydrogen bond formation between the sulfonamide moiety and a leucine (B10760876) residue in the target protein. rsc.org This highlights that mechanistic efficacy is not just about the presence of functional groups, but their precise spatial organization that facilitates optimal non-polar and polar interactions.

Design Principles for Modulating Specific Biological Target Interactions

Based on SAR studies of pyrrole sulfonamides and related structures, several key design principles emerge for modulating interactions with specific biological targets. These principles guide the rational design of new derivatives with enhanced potency, selectivity, and desired pharmacological profiles. nih.govresearchgate.net

Optimize the N-Substituent: The group on the pyrrole nitrogen should be carefully selected to balance electronic properties and steric bulk. For some targets, a small, electron-donating group like the methyl in this compound may be optimal. For others, larger or electron-withdrawing groups may be necessary to achieve different reactivity or occupy specific pockets in the binding site. nih.govacs.org

Strategic Placement and Substitution of the Sulfonamide Moiety: The sulfonamide group is a potent hydrogen bond donor and acceptor and can coordinate with metal ions. Its position on the pyrrole ring is critical. nih.gov Furthermore, substituents on the sulfonamide can be used to fine-tune activity. Small N¹-substituents are often preferred to avoid steric clashes. researchgate.net If an aryl ring is part of the sulfonamide moiety, its substitution pattern (e.g., with small, electronegative atoms like fluorine) can be exploited to enhance potency and selectivity for specific enzyme isoforms. nih.govacs.org

Exploit Hydrophobic and Polar Interactions: Potent inhibitors often leverage both hydrophobic and polar interactions. In many pyrrole-based inhibitors, the pyrrole ring itself participates in hydrophobic or π-π stacking interactions with aromatic residues (like tryptophan) in the target's active site. rsc.orgmdpi.com The design should aim to position hydrophobic moieties in corresponding pockets of the target while placing polar groups like the sulfonamide to form specific hydrogen bonds. rsc.org

By systematically applying these principles, researchers can modulate the interactions of pyrrole sulfonamide scaffolds to develop highly specific and effective agents for a diverse range of biological targets. mdpi.com

Mechanistic Insights into Biological Activities Excluding Clinical Outcomes

Inhibition of Enzyme Pathways

The inhibitory action of 1-methyl-1H-pyrrole-2-sulfonamide derivatives against various enzymes is a key aspect of their biological function. These interactions are crucial for their potential therapeutic applications.

Dihydropteroate (B1496061) Synthase (DHPS): The sulfonamide moiety is a well-established pharmacophore known to competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the production of dihydrofolate, a precursor to tetrahydrofolate which is vital for nucleotide and amino acid synthesis in bacteria. nih.govresearchgate.netwho.int This inhibition ultimately halts bacterial growth and proliferation.

Carbonic Anhydrase (CA): Several derivatives of 1-methyl-1H-pyrrole-sulfonamide have demonstrated potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA). researchgate.netnih.gov CAs are metalloenzymes that play a role in pH regulation and other physiological processes. nih.gov Inhibition of specific CA isoforms, particularly those associated with tumors like hCA IX and hCA XII, is a promising strategy in cancer therapy. nih.govacs.org For instance, certain pyrrole-sulfonamide derivatives have shown low nanomolar inhibition constants (Ki) against these tumor-associated isoforms. nih.govacs.org Docking studies have revealed that these inhibitors can form favorable interactions within the active sites of CA isoforms. researchgate.net

DNA Gyrase: Derivatives of 1-methyl-1H-pyrrole have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. nih.govhelsinki.fi Specifically, these compounds often target the ATP-binding site of the GyrB subunit. helsinki.fiacs.org The pyrrolamide moiety, present in some of these derivatives, is known to occupy the same binding pocket as other natural and synthetic DNA gyrase inhibitors. helsinki.fiacs.org Inhibition of DNA gyrase leads to the disruption of DNA synthesis, ultimately causing bacterial cell death. mdpi.com

Table 1: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Mechanism of Inhibition | Key Structural Moiety | References |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Competitive inhibition, mimics p-aminobenzoic acid (PABA) | Sulfonamide | nih.govnih.gov |

| Carbonic Anhydrase (CA) | Inhibition of various isoforms, including tumor-associated ones (hCA IX, hCA XII) | Pyrrole-sulfonamide | researchgate.netnih.govnih.govacs.org |

| DNA Gyrase | Inhibition of the GyrB subunit's ATP-binding site | Pyrrolamide | nih.govhelsinki.fiacs.org |

Conceptual Interaction with Biological Macromolecules and Receptors

The interaction of this compound derivatives extends beyond enzyme active sites to other biological macromolecules, influencing their function.

DNA Binding: Some N-methylpyrrole disulfonamide derivatives have been shown to interact with DNA. researchgate.net Spectroscopic and voltammetric studies suggest a mixed binding mode, which can include intercalation between DNA base pairs and groove binding. This interaction with DNA can potentially interfere with DNA replication and transcription processes, contributing to their biological effects. researchgate.net

Receptor Binding: While specific receptor targets for this compound itself are not extensively detailed, related sulfonamide-containing compounds are known to interact with various receptors. For example, some sulfonamide analogs have been evaluated for their binding affinity to cannabinoid CB1 receptors. nih.gov Furthermore, pyrrole (B145914) indolin-2-one derivatives, a related class of compounds, are known to be inhibitors of receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com

Proposed Modulating Cellular Processes

The enzymatic and macromolecular interactions of this compound derivatives translate into the modulation of various cellular processes, including those involved in inflammation and cancer.

Anti-inflammatory Pathways: Certain pyrrole-sulfonamide compounds have demonstrated promising anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses.

Anti-cancer Mechanisms via Target Modulation: The anticancer potential of pyrrole sulfonamide derivatives is multifaceted. researchgate.netresearchgate.net One key mechanism is the inhibition of carbonic anhydrase isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. nih.govacs.org Additionally, some pyrrole derivatives are being investigated as inhibitors of kinases involved in cancer cell signaling pathways. cancertreatmentjournal.com The ability of some derivatives to interact with and damage DNA also points to a potential mechanism for inducing cancer cell death. researchgate.net

Anti-Microbial Activity Mechanisms

The antimicrobial properties of this compound and its analogs are a significant area of research, with mechanisms targeting essential bacterial processes.

Inhibition of Folic Acid Synthesis: As previously mentioned, the primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). ontosight.ai This disruption of the folic acid synthesis pathway is selectively toxic to bacteria that must synthesize their own folate and cannot uptake it from the environment.

Table 2: Proposed Cellular and Antimicrobial Mechanisms

| Biological Process | Proposed Mechanism | Key Molecular Target/Pathway | References |

|---|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Immune response pathways | |

| Anti-cancer | Inhibition of tumor-associated carbonic anhydrases | Carbonic Anhydrase IX and XII | nih.govacs.org |

| Inhibition of receptor tyrosine kinases | VEGFRs, PDGFRs | cancertreatmentjournal.com | |

| Anti-microbial | Inhibition of folic acid synthesis | Dihydropteroate Synthase (DHPS) | ontosight.ai |

| Inhibition of DNA replication and repair | DNA Gyrase | nih.govhelsinki.fiacs.org |

Derivatives, Analogues, and Lead Compound Optimization Strategies

Synthesis of Novel Pyrrole-Sulfonamide Hybrids and Conjugates

The creation of novel pyrrole-sulfonamide derivatives often involves sophisticated synthetic strategies to generate hybrids and conjugates with enhanced biological activity. Researchers have developed various methods to synthesize these complex molecules.

One common approach is the use of multi-component reactions, which allow for the efficient, one-pot synthesis of complex structures from simple starting materials. For instance, novel 3-sulfonamide pyrrol-2-one derivatives with two sulfonamide groups have been synthesized using a one-pot, three-component method involving an amino sulfonamide, an aldehyde derivative, and pyruvic acid, catalyzed by trifluoroacetic acid. acs.org This method is highly versatile, accommodating a wide range of aromatic and heterocyclic aldehydes to produce a library of compounds. acs.org The reaction mechanism is hypothesized to involve the initial formation of an unstable imine between the aldehyde and amine, which then reacts further to form the pyrrol-2-one core. acs.org

Another strategy involves the reaction of primary sulfonamides with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to yield N-sulfonylpyrroles. mdpi.com This method is notable for its applicability to a broad range of substrates, including arylsulfonamides and alkylsulfonamides, and can be performed with microwave activation without the need for a solvent. mdpi.com The availability and low cost of this process make it attractive for synthesizing biologically active nitrogen-containing heterocycles. mdpi.com

The synthesis of hybrids often involves conjugating the pyrrole-sulfonamide moiety with other pharmacologically active molecules to create a single chemical entity with potentially synergistic or novel activities. For example, hybrids of pyrrole-3-carboxylates with sulfonamides have been synthesized to overcome sulfonamide resistance in bacteria. dntb.gov.ua These molecular modifications aim to produce novel therapeutic candidates by altering the chemical structure to evade bacterial resistance mechanisms. dntb.gov.uaresearchgate.net

| Synthetic Strategy | Starting Materials | Key Features | Product Class | Reference |

| One-Pot, Three-Component Reaction | meta-Amino sulfonamide, Aldehyde derivatives, Pyruvic acid | Catalyzed by trifluoroacetic acid; efficient generation of a compound library. | 3-Sulfonamide pyrrol-2-one derivatives | acs.org |

| Clauson-Kaas type Reaction | Primary sulfonamides, 2,5-Dimethoxytetrahydrofuran | Can be catalyzed by p-TsOH or activated by microwaves; broad substrate scope. | N-Sulfonylpyrroles | mdpi.com |

| Multi-component Condensation | 1-(4-oxothiazolidin-2-ylidene)-N-phenylmethanesulfonamide, Malononitrile, Aryl aldehydes | Can be performed in solution or under solvent-free mechanochemical conditions. | Thiazolo[3,2-a]pyridine-6-sulfonamide derivatives | researchgate.net |

| Hybrid Synthesis | Pyrrole (B145914) precursors, Sulfonamide moieties | Aims to combine pharmacophores to overcome resistance or achieve dual activity. | Pyrrole-sulfonamide hybrids | dntb.gov.uaresearchgate.net |

Strategies for Overcoming Biological Resistance Mechanisms at a Molecular Level

The emergence of drug resistance is a major challenge in chemotherapy, particularly for antimicrobial and anticancer agents. The pyrrole-sulfonamide scaffold is actively being explored to design compounds that can circumvent these resistance mechanisms.

One primary strategy is the structural modification of existing drugs. Sulfonamides, a class of antibiotics, have faced widespread resistance. To counteract this, researchers are creating hybrid molecules that combine the sulfonamide pharmacophore with a pyrrole ring. dntb.gov.uaresearchgate.net For instance, a series of 5-oxo-2-phenyl-4-(arylsulfamoyl)phenyl)hydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate hybrids were developed with the specific goal of overcoming sulfonamide resistance. dntb.gov.ua These chemical modifications can restore or enhance antibacterial activity against resistant strains. researchgate.net One such hybrid demonstrated significant inhibition against E. coli, surpassing the reference drug sulfamethoxazole. researchgate.net

Another approach is to design molecules that inhibit bacterial processes essential for resistance. For example, certain pyrrole derivatives can act as efflux pump inhibitors, preventing bacteria from expelling antibiotics. The continuous effort to synthesize novel antimicrobial compounds with the sulfonamide structure is driven by the need to overcome resistance and reduce adverse effects associated with older drugs.

The development of hybrids is a key tactic. Curcumin-based conjugates and carboxamide hybrids have shown potent activity against resistant bacterial strains like Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, structural modifications to create pyrrole-triazole compounds have demonstrated increased efficacy in overcoming bacterial resistance. researchgate.net

Rational Design of Multi-Targeting Analogues for Enhanced Mechanistic Scope

The "one molecule, one target" paradigm in drug discovery is increasingly being replaced by a multi-target approach, which can offer improved efficacy and a lower likelihood of resistance development. The pyrrole-sulfonamide scaffold is well-suited for the rational design of multi-target ligands due to its structural versatility. alliedacademies.org

This strategy involves creating a single molecule that can interact with multiple biological targets implicated in a disease's pathology. For complex conditions like Alzheimer's disease (AD) and cancer, this approach is particularly promising. nih.gov

For AD, researchers have designed and synthesized novel pyrrole-based compounds intended to act as multi-target agents. nih.gov By applying a fragment-based molecular hybridization approach, scientists have created pyrrole derivatives that can, for example, inhibit both monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes in the progression of AD. nih.gov The pyrrole core is a prominent pharmacophore in the design of MAO-B inhibitors. nih.gov

In cancer therapy, pyrrole-sulfonamide derivatives have been designed as dual inhibitors. For example, novel 3-sulfonamide pyrrol-2-one derivatives were developed as inhibitors of multiple human carbonic anhydrase (hCA) isoforms, which are involved in tumor progression. acs.org Some of these compounds showed dual selectivity for hCA II and the tumor-associated hCA IX. acs.org Similarly, pyrazolo[4,3-e]tetrazolo dntb.gov.uanih.govnih.govtriazine sulfonamides have been identified as a promising scaffold for developing anticancer drugs that may act on multiple targets, such as AKT2 kinase. mdpi.com

| Compound Class | Targets | Therapeutic Area | Design Strategy | Reference |

| Pyrrole-based hydrazide-hydrazones | Acetylcholinesterase (AChE), Monoamine oxidase B (MAO-B) | Alzheimer's Disease | Molecular hybridization of pyrrole and hydrazone fragments | nih.gov |

| 3-Sulfonamide pyrrol-2-one derivatives | Carbonic Anhydrase Isoforms (hCA II, hCA IX, hCA XII) | Cancer | Combining pyrrol-2-one core with dual sulfonamide tails | acs.org |

| Pyrazolo[4,3-e]tetrazolo dntb.gov.uanih.govnih.govtriazine sulfonamides | AKT2 Kinase and other potential targets | Cancer | Fused heterocyclic scaffold with sulfonamide group | mdpi.com |

| 1H-pyrrole sulfonamide derivatives | Cyclin-dependent kinase 2 (CDK2) and other kinases | Cancer | Design of dual inhibitors to overcome drug resistance | bohrium.com |

Role as Pharmacophores and Structural Scaffolds in Modern Medicinal Chemistry Design

The pyrrole ring and the sulfonamide group are independently recognized as crucial pharmacophores and structural scaffolds in medicinal chemistry. alliedacademies.org Their combination in a single molecule, as seen in 1-methyl-1H-pyrrole-2-sulfonamide, creates a versatile platform for drug design.

The pyrrole skeleton is a fundamental structural framework found in a vast array of biologically active natural products and pharmaceuticals. alliedacademies.org It is considered a "privileged scaffold" due to its ability to serve as a ligand for diverse biological targets. alliedacademies.org Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net

The sulfonamide group is another key pharmacophore, famously present in sulfa antibiotics. Beyond its antimicrobial action, this group is found in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and carbonic anhydrase inhibitors. mdpi.com Sulfonamides are valuable in drug design because they are stable, easy to synthesize, and can act as zinc-binding groups, a key feature for inhibiting metalloenzymes like carbonic anhydrases. acs.org

The combination of these two scaffolds has led to the development of potent and selective therapeutic agents. acs.org For example, the introduction of a heterocyclic sulfonamide moiety into a pyrrole ring has been shown to increase antifungal activity. alliedacademies.org The sulfonamide can also act as a directing group in C-H functionalization reactions, allowing for the late-stage diversification of lead compounds to rapidly synthesize analogues for drug discovery. acs.org This highlights the dual role of the sulfonamide group as both a pharmacophore and a synthetic tool. acs.org The biological significance of both the pyrrole and sulfonamide scaffolds has driven the development of new classes of inhibitors for targets like carbonic anhydrase, demonstrating their continued importance in modern medicinal chemistry. acs.org

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies